Coenzyme Q12

Description

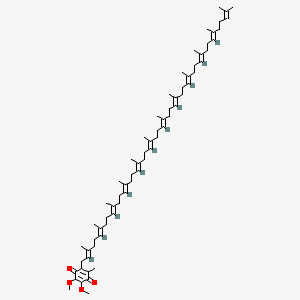

Structure

2D Structure

Properties

CAS No. |

24663-36-3 |

|---|---|

Molecular Formula |

C69H106O4 |

Molecular Weight |

999.6 |

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C69H106O4/c1-52(2)28-17-29-53(3)30-18-31-54(4)32-19-33-55(5)34-20-35-56(6)36-21-37-57(7)38-22-39-58(8)40-23-41-59(9)42-24-43-60(10)44-25-45-61(11)46-26-47-62(12)48-27-49-63(13)50-51-65-64(14)66(70)68(72-15)69(73-16)67(65)71/h28,30,32,34,36,38,40,42,44,46,48,50H,17-27,29,31,33,35,37,39,41,43,45,47,49,51H2,1-16H3/b53-30+,54-32+,55-34+,56-36+,57-38+,58-40+,59-42+,60-44+,61-46+,62-48+,63-50+ |

InChI Key |

NWAKMJSLSDJISV-JVLSEPFISA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Coenzyme Q12; trans-Coenzyme Q12; J93.222A; Ubiquinone 12; Ubiquinone Q-12; Coenzyme Q-12; Coenzyme Q 12; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Coenzyme Q12: Discovery, Natural Occurrence, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q12 (CoQ12) is a member of the coenzyme Q (ubiquinone) family, a class of lipid-soluble antioxidants and essential electron carriers in the mitochondrial respiratory chain. While its shorter-chain homolog, Coenzyme Q10 (CoQ10), has been extensively studied and is widely recognized for its critical role in cellular bioenergetics and as a dietary supplement, specific research on CoQ12 is markedly limited. This technical guide provides a comprehensive overview of this compound, contextualized within the broader understanding of the coenzyme Q family. It covers the known physicochemical properties of CoQ12, its presumed biosynthetic pathway, and potential natural occurrences. Due to the scarcity of direct experimental data on CoQ12, this guide extrapolates from the vast body of research on CoQ10 to provide a foundational understanding for researchers and professionals in drug development. This document also outlines established experimental protocols for the analysis of coenzyme Q compounds, which can be adapted for the study of CoQ12.

Introduction to the Coenzyme Q Family

The coenzyme Q family, also known as ubiquinones, are a group of 1,4-benzoquinone derivatives distinguished by the length of their isoprenoid side chain. This side chain consists of a variable number of isoprene units, which is denoted by the "n" in CoQn. These molecules are ubiquitous in biological systems, playing a central role in cellular respiration and energy production.[1] The most well-known member of this family in humans is Coenzyme Q10, which has ten isoprene units in its tail.[1]

Coenzyme Q molecules are critical components of the electron transport chain (ETC) located in the inner mitochondrial membrane. They function as mobile electron carriers, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinone:cytochrome c oxidoreductase).[2] This process is fundamental to the generation of adenosine triphosphate (ATP), the primary energy currency of the cell.[2]

Beyond their role in bioenergetics, the reduced form of coenzyme Q, ubiquinol, is a potent lipid-soluble antioxidant.[3] It protects cellular membranes, lipids, and proteins from oxidative damage by scavenging free radicals.[3]

This compound: Physicochemical Properties

While detailed biological studies on this compound are scarce, its chemical structure and physical properties have been characterized. CoQ12 possesses a 1,4-benzoquinone head and a tail composed of 12 isoprene units.

Table 1: Physicochemical Properties of this compound in Comparison to Coenzyme Q10

| Property | This compound | Coenzyme Q10 |

| Chemical Formula | C69H106O4[4] | C59H90O4 |

| Molecular Weight | 999.60 g/mol [4] | 863.34 g/mol |

| CAS Number | 24663-36-3[4] | 303-98-0[1] |

| Appearance | Presumed orange-colored powder (similar to CoQ10)[1] | Orange-colored powder[1] |

| Solubility | Lipid-soluble | Lipid-soluble |

| Isoprenoid Units | 12 | 10[1] |

Presumed Biosynthesis of this compound

The biosynthesis of coenzyme Q is a complex process that involves multiple enzymatic steps and occurs primarily in the mitochondria.[5][6] While the specific pathway for CoQ12 has not been detailed in the literature, it is presumed to follow the same general pathway as other coenzyme Q homologs, with the primary difference being the final length of the isoprenoid tail. The biosynthesis can be broadly divided into three main stages:

-

Synthesis of the Benzoquinone Head Group: The 1,4-benzoquinone ring is derived from the amino acid tyrosine or phenylalanine.[7]

-

Synthesis of the Isoprenoid Tail: The polyisoprenoid side chain is synthesized from acetyl-CoA via the mevalonate pathway.[7] The length of this tail is determined by the species-specific polyprenyl diphosphate synthase.

-

Condensation and Modification: The benzoquinone precursor and the isoprenoid tail are condensed, followed by a series of modification reactions including hydroxylations, methylations, and a decarboxylation to form the final coenzyme Q molecule.[6]

Natural Occurrence

The natural occurrence of this compound has not been extensively documented. In contrast, Coenzyme Q10 is found in a wide variety of foods, with the highest concentrations in organ meats (heart, liver, kidney), certain types of fish (mackerel, sardines), and to a lesser extent in vegetables and dairy products.[8] The distribution and concentration of different coenzyme Q homologs vary between species. For instance, humans predominantly synthesize CoQ10, while rodents primarily produce CoQ9. The presence and biological significance of CoQ12 in specific organisms remain an area for future research.

Experimental Protocols for Coenzyme Q Analysis

5.1. Sample Preparation and Extraction

A common procedure for extracting coenzyme Q from biological samples involves the following steps:

-

Homogenization: Tissues are homogenized in a suitable buffer.

-

Reduction (Optional but Recommended): To prevent oxidation of the ubiquinol form, a reducing agent like sodium borohydride can be added.

-

Protein Precipitation: A solvent such as methanol or ethanol is used to precipitate proteins.

-

Liquid-Liquid Extraction: Coenzyme Q is extracted into an organic solvent, typically hexane or a hexane/isopropanol mixture.

-

Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the analytical method.

5.2. Analytical Techniques

Several analytical techniques can be employed for the quantification of coenzyme Q.

Table 2: Common Analytical Methods for Coenzyme Q Analysis

| Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates coenzyme Q from other lipids based on its retention time on a C18 column. Detection is typically at 275 nm.[9] | Robust, widely available, and relatively inexpensive.[10] | Lower sensitivity compared to other methods; cannot distinguish between oxidized and reduced forms without prior separation.[11] |

| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) | Separates coenzyme Q and detects it based on its electrochemical properties.[11] | Highly sensitive and can simultaneously measure both the oxidized (ubiquinone) and reduced (ubiquinol) forms.[11] | More complex setup and maintenance.[11] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates coenzyme Q by HPLC and detects it based on its mass-to-charge ratio.[12] | High sensitivity and specificity.[12] | Higher equipment cost and complexity.[12] |

Potential Biological Significance and Future Research Directions

Given its structural similarity to other coenzyme Q homologs, CoQ12 is likely to possess similar functions as an electron carrier and antioxidant. The longer isoprenoid tail of CoQ12 would increase its lipophilicity, potentially influencing its interaction with cell membranes and its distribution within subcellular compartments.

The lack of research on CoQ12 presents a significant opportunity for future investigation. Key areas for future research include:

-

Discovery and Identification: Systematically screening various organisms to identify the natural sources and distribution of CoQ12.

-

Functional Characterization: Elucidating the specific role of CoQ12 in cellular respiration and antioxidant defense, and comparing its efficacy to other coenzyme Q homologs.

-

Biosynthesis Regulation: Identifying the specific polyprenyl diphosphate synthase responsible for producing the 12-isoprenoid unit tail and understanding the regulation of CoQ12 biosynthesis.

-

Therapeutic Potential: Investigating the potential therapeutic applications of CoQ12 in diseases associated with mitochondrial dysfunction and oxidative stress.

Conclusion

This compound remains a largely unexplored member of the vital coenzyme Q family. While its existence is confirmed, a comprehensive understanding of its discovery, natural occurrence, and biological function is lacking. This technical guide has provided a foundational overview of CoQ12 by leveraging the extensive knowledge of its well-studied counterpart, CoQ10. For researchers and professionals in drug development, the study of CoQ12 represents a novel frontier with the potential to uncover new insights into cellular metabolism and develop innovative therapeutic strategies. The provided experimental frameworks offer a starting point for the systematic investigation of this intriguing molecule.

References

- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 2. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 9 Benefits of Coenzyme Q10 (CoQ10) [healthline.com]

- 4. medkoo.com [medkoo.com]

- 5. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Coenzyme Q10: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 9. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Coenzyme Q in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in most prokaryotes and eukaryotes. Its biosynthesis is a complex, multi-step process involving the convergence of two major pathways: the synthesis of the benzoquinone ring and the formation of a polyisoprenoid tail. This technical guide provides a comprehensive overview of the Coenzyme Q biosynthesis pathway in bacteria, with a primary focus on the well-characterized systems in Escherichia coli (producing CoQ8) and bacteria capable of synthesizing longer-chain CoQ, such as CoQ10. While this guide will refer to the general pathway, it is important to note that Coenzyme Q12 is not a commonly found variant in bacteria, and thus, the information presented herein is based on studies of bacteria producing CoQ with shorter isoprenoid tails. This document details the enzymatic reactions, intermediate compounds, and genetic regulation of the pathway. Furthermore, it includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visualizations of the pathway and experimental workflows using the DOT language for clear and concise representation.

Introduction

Coenzyme Q is a crucial electron carrier in the respiratory chain, facilitating the transfer of electrons from complexes I and II to complex III, thereby contributing to the generation of a proton motive force for ATP synthesis.[1][2] Beyond its role in bioenergetics, the reduced form of CoQ, ubiquinol, is a potent antioxidant, protecting cellular membranes and other lipids from oxidative damage. The structure of CoQ consists of a 1,4-benzoquinone head group and a polyisoprenoid tail of varying length, which determines the specific CoQ variant (e.g., CoQ8 in E. coli, CoQ10 in humans and some bacteria).[1][3]

The biosynthesis of CoQ in bacteria is a highly regulated process involving a series of enzymes encoded primarily by the ubi genes. Understanding this pathway is of significant interest for various applications, including the metabolic engineering of microorganisms for enhanced CoQ production and the development of novel antimicrobial agents targeting this essential pathway.[4][5]

The Biosynthesis Pathway of Coenzyme Q in Bacteria

The biosynthesis of Coenzyme Q in bacteria can be conceptually divided into three main stages:

-

Synthesis of the Benzoquinone Ring Precursor: The aromatic head group of CoQ is derived from chorismate, a key intermediate in the shikimate pathway.

-

Synthesis of the Polyisoprenoid Tail: The length of the isoprenoid tail is determined by a specific polyprenyl diphosphate synthase.

-

Condensation and Modification of the Aromatic Ring: The benzoquinone precursor is condensed with the isoprenoid tail, followed by a series of decarboxylation, hydroxylation, and methylation reactions to yield the final CoQ molecule.

Synthesis of the 4-Hydroxybenzoate (4-HB) Head Group

The initial step in the biosynthesis of the benzoquinone ring is the conversion of chorismate to 4-hydroxybenzoate (4-HB). This reaction is catalyzed by Chorismate Pyruvate-Lyase , encoded by the ubiC gene.[6][7] This enzyme removes the pyruvate group from chorismate, leading to the formation of 4-HB.[6][8]

Synthesis of the Polyprenyl Diphosphate Tail

The polyisoprenoid tail is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol phosphate (MEP) pathway in most bacteria. A species-specific polyprenyl diphosphate synthase determines the length of the isoprenoid chain. For instance, in E. coli, octaprenyl diphosphate synthase (encoded by ispB) synthesizes the C40 octaprenyl diphosphate for CoQ8. In bacteria that produce CoQ10, a decaprenyl diphosphate synthase (e.g., DdsA) is responsible for creating the C50 side chain.[9][10]

Assembly and Modification of the Benzoquinone Ring

The subsequent steps involve the condensation of 4-HB with the polyprenyl diphosphate tail and a series of modifications to the aromatic ring. The enzymes involved are encoded by the ubi gene cluster. The canonical pathway in E. coli is as follows:

-

Prenylation: 4-hydroxybenzoate polyprenyltransferase (ubiA) catalyzes the condensation of 4-HB with the species-specific polyprenyl diphosphate, forming 3-polyprenyl-4-hydroxybenzoate.[1][11]

-

Decarboxylation: 3-polyprenyl-4-hydroxybenzoate decarboxylase (ubiD), in conjunction with a cofactor produced by ubiX, removes the carboxyl group to yield 2-polyprenylphenol.[12][13][14]

-

First Hydroxylation: 2-polyprenylphenol hydroxylase (ubiB) adds a hydroxyl group at C6.

-

First O-Methylation: A methyltransferase (ubiG) methylates the hydroxyl group at C6.[15]

-

Second Hydroxylation: A hydroxylase (ubiH) introduces a hydroxyl group at C5.

-

C-Methylation: 2-polyprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol C-methyltransferase (ubiE) adds a methyl group at C3.[16]

-

Third Hydroxylation: A hydroxylase (ubiF) adds the final hydroxyl group at C4.

-

Second O-Methylation: The same O-methyltransferase (ubiG) that catalyzed the first methylation adds a methyl group to the hydroxyl at C4, completing the biosynthesis of Coenzyme Q.[15]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for some of the key enzymes in the CoQ biosynthesis pathway in E. coli.

| Enzyme (Gene) | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Chorismate Pyruvate-Lyase (UbiC) | Chorismate | 6.1 - 29 | 1.7 | [7][17] |

| 4-Hydroxybenzoate Octaprenyltransferase (UbiA) | Farnesyl diphosphate | 22 | - | [11] |

| 4-Hydroxybenzoate Octaprenyltransferase (UbiA) | Geranyl diphosphate | 255 | - | [11] |

| 4-Hydroxybenzoate Octaprenyltransferase (UbiA) | Solanesyl diphosphate | 31 | - | [11] |

Metabolite Concentrations and Production Titers

-

The total intracellular metabolite pool in exponentially growing E. coli is estimated to be around 300 mM.[3][18]

-

Metabolic flux analysis in Rhodobacter sphaeroides has been used to optimize CoQ10 production, with yields reaching up to 274.43 mg/L under specific pH regulation.[19]

-

Engineered strains of Rhodobacter sphaeroides have achieved CoQ10 production levels of up to 93.34 mg/L (7.16 mg/g DCW).[5]

-

Fed-batch fermentation of a mutant Rhodobacter sphaeroides strain resulted in a specific CoQ10 content of 8.12 mg/g DCW.[20]

Experimental Protocols

Recombinant Expression and Purification of His-tagged Ubi Enzymes

This protocol provides a general framework for the expression and purification of His-tagged Ubi enzymes from E. coli, a common prerequisite for in vitro characterization.

1. Expression: a. Transform E. coli BL21(DE3) with an expression vector containing the His-tagged ubi gene of interest. b. Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic at 37°C. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility. f. Harvest the cells by centrifugation at 6,000 x g for 30 minutes at 4°C.[21] The cell pellet can be stored at -80°C.

2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to ensure complete lysis.[21] d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[21] Collect the supernatant containing the soluble His-tagged protein.

3. Purification (Native Conditions): a. Equilibrate a Ni-NTA agarose column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[22] b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. d. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[2] e. Collect fractions and analyze by SDS-PAGE to assess purity. f. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Enzyme Activity Assay: A Representative Protocol for a Methyltransferase (e.g., UbiG)

This protocol describes a general method for assaying the activity of a methyltransferase, which can be adapted for specific Ubi enzymes like UbiG.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.5)

- 5 mM MgCl2

- 1 mM DTT

- 0.2 mM S-adenosyl-L-[methyl-14C]methionine ([14C]SAM) (as the methyl donor)

- 0.1 mM of the specific methyl acceptor substrate for the UbiG enzyme (e.g., 2-polyprenyl-6-hydroxyphenol for the first methylation or 2-polyprenyl-3-methyl-5,6-dihydroxy-1,4-benzoquinol for the second).

- Purified UbiG enzyme (concentration to be optimized).

2. Assay Procedure: a. Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C). b. Initiate the reaction by adding the purified enzyme. c. Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range. d. Stop the reaction by adding an equal volume of ice-cold ethyl acetate or another suitable organic solvent. e. Vortex thoroughly to extract the methylated, more hydrophobic product into the organic phase. f. Centrifuge to separate the phases.

3. Quantification: a. Transfer a known volume of the organic phase to a scintillation vial. b. Evaporate the solvent. c. Add scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. d. Calculate the specific activity of the enzyme (e.g., in pmol of methyl groups transferred per minute per mg of protein).

HPLC-MS/MS for Quantification of Coenzyme Q and Intermediates

This protocol outlines a general approach for the analysis of CoQ and its biosynthetic intermediates in bacterial extracts.

1. Sample Preparation: a. Harvest a known amount of bacterial cells by centrifugation. b. Lyse the cells using a suitable method (e.g., sonication, bead beating) in an appropriate solvent. c. Perform a lipid extraction, for example, using a Bligh-Dyer extraction (chloroform:methanol:water). d. The lipid-containing organic phase is collected and dried under a stream of nitrogen. e. Reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase (e.g., ethanol or isopropanol).

2. HPLC Separation: a. Use a C18 reversed-phase column. b. Employ a mobile phase gradient suitable for separating hydrophobic molecules. A common mobile phase system is a gradient of methanol/hexane or isopropanol/methanol. c. Set the column temperature (e.g., 30-40°C). d. Inject the reconstituted sample.

3. MS/MS Detection: a. Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. b. Operate the mass spectrometer in positive ion mode. c. Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. Select precursor and product ion pairs for each CoQ intermediate and the final CoQ product. d. Create a calibration curve using authentic standards of the CoQ species and intermediates to be quantified. e. Quantify the analytes in the bacterial extracts by comparing their peak areas to the calibration curve.

Visualizations

Biosynthesis Pathway of Coenzyme Q in Bacteria

Caption: The biosynthetic pathway of Coenzyme Q in bacteria.

Experimental Workflow for His-tag Protein Purification

Caption: A typical workflow for the purification of a His-tagged protein.

Conclusion

The biosynthesis of Coenzyme Q in bacteria is a fundamental metabolic process, critical for cellular respiration and protection against oxidative stress. The pathway is well-conserved in its core principles, yet displays diversity in the enzymes involved and the length of the resulting isoprenoid tail. This guide has provided a detailed overview of the pathway, presenting available quantitative data and representative experimental protocols for its study. A deeper understanding of this pathway will continue to fuel advancements in metabolic engineering for the production of high-value compounds like CoQ10 and may unveil novel targets for the development of next-generation antibiotics.

References

- 1. Biochemical and genetic studies on ubiquinone biosynthesis in Escherichia coli K-12:4-hydroxybenzoate octaprenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. Steady-State Metabolite Concentrations Reflect a Balance between Maximizing Enzyme Efficiency and Minimizing Total Metabolite Load - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling Coenzyme Q10 pathway could pave way to industrial production | The Microbiologist [the-microbiologist.com]

- 5. Enhanced production of coenzyme Q10 by self-regulating the engineered MEP pathway in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chorismate lyase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. Cloning and sequencing of Escherichia coli ubiC and purification of chorismate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 10. Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Biosynthesis of ubiquinone in Escherichia coli K-12: location of genes affecting the metabolism of 3-octaprenyl-4-hydroxybenzoic acid and 2-octaprenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Biosynthesis of Ubiquinone in Escherichia coli K-12: Location of Genes Affecting the Metabolism of 3-Octaprenyl-4-hydroxybenzoic Acid and 2-Octaprenylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. A C-methyltransferase involved in both ubiquinone and menaquinone biosynthesis: isolation and identification of the Escherichia coli ubiE gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Steady-State Metabolite Concentrations Reflect a Balance between Maximizing Enzyme Efficiency and Minimizing Total Metabolite Load | PLOS One [journals.plos.org]

- 19. Metabolic flux analysis of coenzyme Q10 synthesized by Rhodobacter sphaeroides under the influence of different pH regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Coenzyme Q10 production in a 150-l reactor by a mutant strain of Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. google.com [google.com]

- 22. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide on the Genetic Basis for Coenzyme Q Production

For Researchers, Scientists, and Drug Development Professionals

Abstract: Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy metabolism.[1] Its biosynthesis is a complex, evolutionarily conserved process involving a suite of nuclear-encoded proteins, many of which assemble into a high molecular weight complex in the inner mitochondrial membrane. This guide provides a comprehensive overview of the genetic and biochemical pathways governing the production of Coenzyme Q, with a particular focus on the molecular determinants of its species-specific isoprenoid tail length. While CoQ10 is the most common form in humans, this document will also address the genetic basis for the production of other CoQ variants, including the less common Coenzyme Q12. Detailed experimental protocols for the quantitative analysis of CoQ and visualizations of the key pathways are provided to support researchers in this field.

Introduction to Coenzyme Q

Coenzyme Q is a benzoquinone with a polyisoprenoid side chain. The number of isoprenoid units in this tail varies among species, denoted by the "n" in CoQn. For instance, humans predominantly synthesize CoQ10, while Saccharomyces cerevisiae produces CoQ6, and Escherichia coli synthesizes CoQ8.[2][3] Ubiquinones with up to 12 isoprene units exist in nature.[4] The length of this tail is a genetically determined trait.[5]

The primary function of CoQ is to act as an electron carrier in the mitochondrial respiratory chain, transferring electrons from complex I and complex II to complex III.[6] Additionally, its reduced form, ubiquinol, is a potent antioxidant that protects cellular membranes and lipoproteins from oxidative damage.[4][7]

The Genetic Framework of Coenzyme Q Biosynthesis

The biosynthesis of CoQ is a multi-step process that can be broadly divided into three stages:

-

Synthesis of the Benzoquinone Head Group: The precursor for the benzoquinone ring is 4-hydroxybenzoate (4-HB). In eukaryotes, 4-HB is derived from the amino acid tyrosine, whereas in prokaryotes it is synthesized from chorismate.[8]

-

Synthesis of the Polyisoprenoid Tail: This stage is initiated in the mevalonate pathway and the length of the tail is determined by a species-specific polyprenyl diphosphate synthase.[5]

-

Condensation and Modification: The 4-HB head group and the polyisoprenoid tail are condensed, followed by a series of modifications to the benzoquinone ring, including hydroxylations, methylations, and a decarboxylation, to produce the final CoQ molecule.

A suite of genes, designated as COQ genes, encode the enzymatic machinery required for this pathway. In yeast, these include COQ1 through COQ11.[9] Many of these genes have orthologs in humans and other eukaryotes, highlighting the conserved nature of this pathway.

Key Genes and Their Functions in CoQ Biosynthesis

The functions of the core COQ genes are summarized in the table below. It is important to note that the specific functions of some Coq proteins are still under investigation.

| Gene (Yeast) | Human Ortholog | Function |

| COQ1 | PDSS1/PDSS2 | Polyprenyl diphosphate synthase: Catalyzes the synthesis of the polyisoprenoid tail and determines its length.[5] |

| COQ2 | COQ2 | 4-hydroxybenzoate polyprenyltransferase: Condenses the polyisoprenoid tail with the 4-hydroxybenzoate head group.[6] |

| COQ3 | COQ3 | O-methyltransferase: Involved in two methylation steps of the benzoquinone ring. |

| COQ4 | COQ4 | Scaffolding protein: Essential for the assembly and stability of the CoQ synthome. |

| COQ5 | COQ5 | C-methyltransferase: Catalyzes the C-methylation of the benzoquinone ring. |

| COQ6 | COQ6 | Hydroxylase: Involved in one of the hydroxylation steps of the benzoquinone ring. |

| COQ7 | COQ7 | Hydroxylase: Catalyzes the final hydroxylation step in the pathway. |

| COQ8A/B | ADCK3/ADCK4 | Atypical kinase: Believed to be involved in the regulation of the CoQ biosynthetic complex. |

| COQ9 | COQ9 | Lipid-binding protein: Thought to be involved in the transport or presentation of lipid intermediates within the CoQ synthome. |

| COQ10A/B | COQ10A/B | CoQ chaperone/binding protein: Not essential for biosynthesis but important for the proper localization and function of CoQ. |

| COQ11 | COQ11 | Recently identified component of the CoQ synthome: Its precise function is still being elucidated but it appears to play a modulatory role.[1] |

The CoQ Synthome

In eukaryotes, the enzymes involved in the modification of the benzoquinone ring are assembled into a multi-enzyme complex known as the "CoQ synthome" or "Complex Q".[1] This complex is located in the inner mitochondrial membrane and is thought to enhance the efficiency of the biosynthetic pathway by channeling the lipid-soluble intermediates between the active sites of the enzymes. The assembly and stability of the CoQ synthome are dependent on the expression of several COQ genes, particularly COQ4.

Caption: The CoQ Synthome, a multi-enzyme complex in the inner mitochondrial membrane.

Genetic Determination of Isoprenoid Tail Length: The Case for this compound

The length of the polyisoprenoid tail of Coenzyme Q is determined by the species-specific polyprenyl diphosphate synthase.[5] In yeast, the homodimeric Coq1 protein synthesizes the hexaprenyl diphosphate that will become the tail of CoQ6. In humans, a heterotetramer of PDSS1 and PDSS2 proteins is responsible for synthesizing the decaprenyl diphosphate for CoQ10.[5]

While specific organisms that predominantly produce CoQ12 are not extensively documented in current literature, the genetic principle remains the same. The production of a 12-isoprenoid unit tail would be dictated by a polyprenyl diphosphate synthase enzyme with a catalytic pocket sized to accommodate the elongation of the isoprenoid chain to that specific length. The gene(s) encoding this particular synthase would be the primary genetic determinant of CoQ12 production. It is plausible that such an enzyme could be a homodimer, like in yeast, or a heterotetramer, as seen in humans.

Caption: Genetic determination of Coenzyme Q isoprenoid tail length.

Experimental Protocols

Quantitative Analysis of Coenzyme Q by HPLC with Electrochemical Detection

This protocol is adapted for the general quantification of CoQ in biological samples and can be optimized for CoQ12.

Sample Preparation:

-

Plasma: Centrifuge whole blood treated with EDTA at 1500 x g for 10 minutes at 4°C. Store plasma at -80°C.

-

Tissue (e.g., muscle): Weigh and homogenize the tissue sample in a cold buffer (e.g., 250 mmol/L sucrose, 2 mmol/L EDTA, 10 mmol/L Tris, 5 x 10^4 IU/L heparin) on ice. Sonicate and centrifuge at 1500 x g for 10 minutes at 4°C. Store the supernatant at -80°C.

Extraction:

-

To 50 µL of the sample, add 20 µL of an internal standard (e.g., 5 µmol/L CoQ9 in ethanol).

-

Deproteinize by adding 500 µL of ethanol.

-

Add 2 mL of hexane and vortex for 10 minutes to extract CoQ.

-

Centrifuge at 1500 x g for 10 minutes at 4°C.

-

Collect the hexane phase, filter through a 0.22 µm filter, and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 200 µL of methanol/isopropanol (65:35, v/v).

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size).

-

Mobile Phase: Lithium perchlorate in methanol/ethanol (e.g., 1.06 g/L in 60:40, v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 30 µL.

-

Detection: Electrochemical detector with a guard cell and an analytical cell.

Workflow Diagram:

Caption: Workflow for the quantitative analysis of Coenzyme Q by HPLC-ED.

Conclusion

The genetic basis of Coenzyme Q biosynthesis is a well-conserved and intricate process involving a dedicated set of COQ genes. The length of the characteristic isoprenoid tail, which defines the specific CoQ molecule (e.g., CoQ10, CoQ12), is determined by the species-specific polyprenyl diphosphate synthase. While the genetics of CoQ10 production are well-studied, further research is needed to identify and characterize the specific polyprenyl diphosphate synthases responsible for the production of less common forms like CoQ12 in various organisms. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the fascinating biology of Coenzyme Q.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Coenzyme Q10: The essential nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

The Elusive Role of Coenzyme Q12 in Prokaryotes: An In-depth Technical Guide on Core Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme Q (CoQ), or ubiquinone, is a vital lipophilic molecule essential for cellular respiration and antioxidant defense in most aerobic organisms. While various isoforms of CoQ, distinguished by the length of their isoprenoid side chain, have been characterized in prokaryotes, information regarding Coenzyme Q12 (CoQ12) is exceptionally scarce. This guide synthesizes the current understanding of the biological functions of common CoQ homologs in prokaryotes as a proxy to infer potential roles for CoQ12. We will delve into the established functions of Coenzyme Q in the prokaryotic electron transport chain and as a crucial antioxidant. Furthermore, this document outlines the well-characterized biosynthesis pathway of CoQ in the model organism Escherichia coli. Due to the limited data specifically on CoQ12, this guide provides generalized experimental protocols for CoQ analysis in bacteria and conceptual diagrams of relevant pathways.

The Scarcity of this compound in the Prokaryotic World

Extensive research on the diversity of CoQ isoforms in prokaryotes has revealed a range of isoprenoid chain lengths, with Coenzyme Q8 (CoQ8) being characteristic of Escherichia coli and Coenzyme Q10 (CoQ10) found in other bacteria such as Rhodobacter sphaeroides.[1][2] Despite this diversity, the presence of this compound in prokaryotes is not well-documented. One isolated study reported that mutagenesis of the photosynthetic bacterium Paracoccus extorquens resulted in mutants with increased levels of ubiquinone Q-11 and Q-12, although CoQ10 remained the predominant form.[3] This finding suggests that the genetic machinery for producing longer-chain CoQ homologs, including CoQ12, may exist in some prokaryotes, but it is not a common or well-studied phenomenon.

A protein named Coq12 has been identified in the yeast Schizosaccharomyces pombe and is required for CoQ biosynthesis.[4] While orthologs of the coq12 gene have been found in some bacteria, its specific function in these organisms and any potential role in the synthesis of CoQ12 remain uncharacterized.[4]

Given the current lack of data, the subsequent sections of this guide will focus on the well-established biological functions of the more prevalent CoQ homologs in prokaryotes, which can serve as a foundational framework for any future investigations into CoQ12.

Core Biological Functions of Coenzyme Q in Prokaryotes

Essential Role in the Electron Transport Chain

In prokaryotes, Coenzyme Q is a critical component of the electron transport chain (ETC), which is located in the plasma membrane.[5] Its primary function is to act as a mobile electron carrier, shuttling electrons from various dehydrogenases to terminal oxidases.[6][7]

The canonical role of CoQ in the prokaryotic ETC involves:

-

Accepting electrons: CoQ accepts electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase), as well as other dehydrogenases.[6]

-

Transferring electrons: In its reduced form (ubiquinol, CoQH2), it diffuses through the membrane and donates electrons to Complex III.[7]

-

Proton translocation: This electron transfer is coupled to the translocation of protons across the plasma membrane, generating a proton motive force that drives ATP synthesis via ATP synthase.[7]

The length of the isoprenoid tail of CoQ is thought to influence its mobility and interaction with the membrane, potentially affecting the efficiency of electron transport. It is conceivable that a longer tail, as in CoQ12, could have specific effects on membrane fluidity or the formation of respiratory supercomplexes, though this is purely speculative in the absence of direct evidence.

Potent Antioxidant Activity

The reduced form of Coenzyme Q, ubiquinol (CoQH2), is a potent lipid-soluble antioxidant that protects cellular membranes from oxidative damage.[8] In the harsh and fluctuating environments that prokaryotes often inhabit, this protective role is crucial.

The antioxidant functions of CoQH2 include:

-

Direct scavenging of free radicals: It can directly neutralize reactive oxygen species (ROS), preventing damage to lipids, proteins, and DNA.[9]

-

Regeneration of other antioxidants: It can participate in the regeneration of other antioxidants, such as vitamin E.

The antioxidant capacity of CoQ is critical for bacterial survival under conditions of oxidative stress, which can be induced by various environmental factors or as a byproduct of aerobic metabolism.

Biosynthesis of Coenzyme Q in Prokaryotes: The E. coli Model

The biosynthesis of Coenzyme Q has been extensively studied in Escherichia coli, which produces CoQ8. The pathway involves a series of enzymatic reactions that modify a benzoquinone ring and attach a polyisoprenoid side chain. The genes and enzymes involved are well-characterized and are designated with "ubi" prefixes.[5][10]

Key steps in the CoQ biosynthesis pathway in E. coli include:

-

Synthesis of the Benzoquinone Ring Precursor: The pathway starts with chorismate, a key intermediate in the shikimate pathway, which is converted to 4-hydroxybenzoate (pHBA).[11]

-

Synthesis of the Isoprenoid Side Chain: The octaprenyl diphosphate side chain is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol phosphate (MEP) pathway.[4]

-

Condensation Reaction: The octaprenyl side chain is attached to the pHBA ring by the enzyme 4-hydroxybenzoate octaprenyltransferase, encoded by the ubiA gene.[11]

-

Ring Modifications: A series of subsequent enzymatic reactions, including hydroxylations, methylations, and a decarboxylation, modify the benzoquinone ring to produce the final CoQ8 molecule. These steps are catalyzed by enzymes encoded by the ubi gene cluster (ubiB, ubiD, ubiE, ubiF, ubiG, ubiH, ubiI, ubiJ, ubiX).[5]

The length of the isoprenoid side chain is determined by the specific polyprenyl diphosphate synthase. For an organism to produce CoQ12, it would need a dodecaprenyl diphosphate synthase.

Data Presentation

Due to the absence of specific quantitative data for this compound in prokaryotes in the reviewed literature, a comparative data table cannot be constructed. Research efforts are needed to identify prokaryotic species that natively produce CoQ12 and to quantify its abundance and effects on cellular processes.

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of Coenzyme Q from bacteria. This protocol would be a starting point for any investigation aiming to identify and quantify CoQ12 in a prokaryotic sample.

Protocol: Extraction and Quantification of Coenzyme Q from Bacterial Cells

1. Cell Culture and Harvesting: a. Culture the bacterial strain of interest under desired conditions (e.g., aerobic, anaerobic, specific growth medium). b. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). c. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge. d. The cell pellet can be stored at -80°C until extraction.

2. Coenzyme Q Extraction: a. To the cell pellet, add a mixture of methanol and petroleum ether (or hexane). b. Vortex vigorously for 2-3 minutes to ensure cell lysis and extraction of lipids, including CoQ. c. Centrifuge to separate the phases. d. Carefully collect the upper organic phase containing the CoQ. e. Repeat the extraction of the aqueous phase and cell debris with petroleum ether to maximize yield. f. Pool the organic phases and evaporate to dryness under a stream of nitrogen gas.

3. Quantification by High-Performance Liquid Chromatography (HPLC): a. Reconstitute the dried extract in a suitable solvent, such as ethanol or a mixture of methanol and isopropanol. b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Use a mobile phase typically consisting of a mixture of alcohols (e.g., methanol, ethanol, isopropanol) and a salt like sodium perchlorate. d. Detection can be achieved using a UV detector at approximately 275 nm for the oxidized form of CoQ.[1] For simultaneous detection of the reduced (ubiquinol) and oxidized (ubiquinone) forms, an electrochemical detector or mass spectrometry is preferred.[12][13] e. Quantify the CoQ content by comparing the peak area to a standard curve generated with known concentrations of a CoQ standard (e.g., CoQ10, as CoQ12 standards may not be commercially available).

Mandatory Visualizations

Due to the lack of specific signaling pathways involving CoQ12 in prokaryotes, the following diagrams illustrate the general, well-established pathways for CoQ biosynthesis and its role in the electron transport chain in prokaryotes.

References

- 1. Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Electron transport chain - Wikipedia [en.wikipedia.org]

- 7. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 8. Coenzyme Q10: The essential nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 12. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Significance of Coenzyme Q Homolog Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the evolutionary significance of the variation in the isoprenoid side-chain length of Coenzyme Q (CoQ), with a primary focus on the well-characterized Coenzyme Q10 (CoQ10). While the query specified Coenzyme Q12 (CoQ12), a comprehensive review of the scientific literature reveals that naturally occurring CoQ homologs are predominantly found with tail lengths ranging from 6 to 10 isoprene units. CoQ12 is not a commonly synthesized or studied form. Therefore, this guide will address the broader and more scientifically pertinent question of why different species synthesize CoQ with varying isoprenoid tail lengths, using CoQ10 as the principal model due to the wealth of available data.

Introduction to Coenzyme Q and the Significance of Isoprenoid Tail Length

Coenzyme Q, also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria, crucial for cellular respiration and ATP production.[1][2][3] Its structure consists of a redox-active benzoquinone head and a hydrophobic polyisoprenoid tail. The length of this tail, denoted by the "n" in CoQn, varies among species. For instance, Saccharomyces cerevisiae primarily synthesizes CoQ6, rodents produce mainly CoQ9, and humans synthesize CoQ10.[4][5]

The evolutionary significance of this variation is thought to be related to the biophysical properties of the mitochondrial inner membrane, where CoQ resides. The length of the isoprenoid tail influences the molecule's hydrophobicity and its diffusion rate within the membrane, which in turn can affect the efficiency of electron transport.[6] The prevalence of CoQ10 in humans and other long-lived mammals suggests that a longer tail may offer advantages in terms of membrane stability and antioxidant capacity.[6]

The Coenzyme Q Biosynthesis Pathway

The biosynthesis of CoQ is a complex process involving at least 15 genes in humans and occurs in four main stages.[7][8] The pathway is highly conserved across eukaryotes.

-

Benzoquinone Head Precursor Synthesis: In eukaryotes, the benzoquinone ring is derived from the amino acid tyrosine.[7][9]

-

Isoprenoid Tail Synthesis: The polyisoprenoid tail is synthesized via the mevalonate pathway.[9][10] The length of the tail is determined by a species-specific polyprenyl diphosphate synthase.[5]

-

Condensation: The benzoquinone precursor, 4-hydroxybenzoate (4-HB), is condensed with the polyisoprenoid tail.[8][11]

-

Ring Modification: The benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to produce the final, functional CoQ molecule.[7]

The enzymes involved in the later stages of CoQ biosynthesis are thought to form a multi-enzyme complex, often referred to as the "CoQ synthome," at the inner mitochondrial membrane.[8]

Quantitative Data on Coenzyme Q10

The concentration of CoQ10 varies significantly among different tissues, reflecting their metabolic activity. Organs with high energy demands, such as the heart, kidneys, and liver, have the highest concentrations.[3]

| Tissue/Fluid | Organism | CoQ10 Concentration | Reference |

| Heart | Human | 114 µg/g | |

| Kidney | Human | 66.5 µg/g | [3] |

| Liver | Human | 54.9 µg/g | [3] |

| Pork Heart | Pig | 128.7 µg/g | |

| Beef Heart | Cow | 113.3 µg/g | [12] |

| Plasma | Human | 0.86 µM | [13] |

| Plasma (supplemented) | Human | 2 - 4 µg/ml | [13] |

Experimental Protocols

Extraction and Quantification of Coenzyme Q10 from Biological Samples

A common method for the analysis of CoQ10 is High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[1][14]

Protocol: HPLC-UV Analysis of CoQ10 in Plasma

-

Sample Preparation (Extraction):

-

To 300 µL of plasma in a polypropylene tube on ice, add 1 mL of cold 1-propanol.[15]

-

Vortex the mixture for 5 minutes.[15]

-

Centrifuge at 21,000 x g for 10 minutes at 4°C.[15]

-

Transfer the supernatant to a new tube.[15]

-

For analysis of both oxidized and reduced forms, meticulous pre-analytical handling is required to prevent oxidation of ubiquinol.[1]

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).[14]

-

Mobile Phase: A mixture of methanol and water (e.g., 98:2, v/v) or 1-propanol and methanol (e.g., 60:40, by volume) with additives like perchloric acid and sodium hydroxide.[14][15]

-

Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of CoQ10.[15]

-

Mitochondrial Function Assays

The functional consequence of CoQ deficiency is often assessed by measuring the activities of the mitochondrial respiratory chain complexes.

Protocol: Spectrophotometric Measurement of Complex I+III and II+III Activity

-

Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., muscle biopsy) by differential centrifugation.

-

Enzyme Activity Measurement:

-

Measure the activity of CoQ-dependent complexes, such as Complex I+III (NADH:cytochrome c oxidoreductase) and Complex II+III (succinate:cytochrome c oxidoreductase), using a spectrophotometer.[2]

-

The assay measures the rate of cytochrome c reduction at a specific wavelength.

-

A reduced activity that is restored by the addition of exogenous CoQ10 is indicative of a CoQ10 deficiency.[2]

-

Signaling Pathways Involving Coenzyme Q10

CoQ10 is not only crucial for bioenergetics but also modulates various intracellular signaling pathways, primarily through its antioxidant function and its influence on cellular redox state.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immune response, and apoptosis.[16] CoQ10 has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[16]

Nrf2/NQO1 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[16] Nrf2 activation leads to the expression of antioxidant enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[9] CoQ10 can modulate this pathway, enhancing the cellular antioxidant response.

Conclusion

While this compound is not a recognized, commonly occurring form of this vital molecule, the study of CoQ homologs with varying isoprenoid tail lengths provides significant insight into cellular adaptation and mitochondrial bioenergetics. The prevalence of CoQ10 in humans underscores its importance for complex, high-energy metabolic systems. A thorough understanding of the CoQ10 biosynthesis pathway, its quantification in biological systems, and its role in cellular signaling is paramount for researchers in metabolic diseases and drug development professionals exploring therapeutic interventions related to mitochondrial dysfunction and oxidative stress. The methodologies and pathways detailed in this guide provide a foundational framework for such investigations.

References

- 1. Coenzyme Q10: Is There a Clinical Role and a Case for Measurement? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coenzyme Q10: The essential nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Coenzyme Q and Its Role in the Dietary Therapy against Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 11. Endogenous Synthesis of Coenzyme Q in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Coenzyme Q as an Antioxidant Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. smj.org.sa [smj.org.sa]

- 16. mdpi.com [mdpi.com]

In Silico Prediction of Coenzyme Q12 Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), a vital lipid-soluble antioxidant and electron carrier, is integral to cellular energy metabolism and defense against oxidative stress. The length of its isoprenoid tail varies across species, with Coenzyme Q12 (CoQ12) being a less studied but important isoform. Understanding the protein interaction network of CoQ12 is crucial for elucidating its specific biological roles and for identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the in silico methodologies for predicting CoQ12 protein interactions, detailed experimental protocols for their validation, and an exploration of the signaling pathways influenced by Coenzyme Q.

Introduction to this compound and its Significance

Coenzyme Q, or ubiquinone, is a benzoquinone with a polyisoprenoid tail. While humans predominantly synthesize Coenzyme Q10 (CoQ10), other isoforms exist in various organisms. CoQ's primary function is to shuttle electrons in the mitochondrial electron transport chain, facilitating ATP production.[1][2] Its reduced form, ubiquinol, is a potent antioxidant that protects cellular membranes and lipoproteins from oxidative damage.[3]

The length of the isoprenoid tail can influence the molecule's properties and its interactions with proteins.[4] While much of the research has focused on CoQ10, understanding the specific protein interactions of CoQ12 is essential for organisms where this isoform is prevalent and for exploring the broader functional landscape of the Coenzyme Q family. Deficiencies in CoQ have been linked to a range of human diseases, highlighting the importance of understanding its molecular interactions for therapeutic development.[5][6]

In Silico Prediction of this compound-Protein Interactions

The prediction of interactions between small molecules like CoQ12 and proteins is a cornerstone of modern drug discovery and molecular biology research. A variety of computational approaches can be employed to generate hypotheses about potential protein partners.

Methodological Workflow for In Silico Prediction

A typical workflow for the in silico prediction of CoQ12 protein interactions involves several key steps, from initial target identification to the detailed analysis of binding modes.

Key In Silico Methodologies

2.2.1. Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For CoQ12, this involves docking its 3D structure into the binding sites of potential protein targets.

-

Principle: The algorithm samples a large number of possible conformations of the CoQ12 molecule within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity.

-

Tools: AutoDock, Glide, GOLD, and SwissDock are commonly used software for molecular docking.

-

Considerations: The accuracy of molecular docking is highly dependent on the quality of the protein structure and the reliability of the scoring function.

2.2.2. Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. In this context, a library of known proteins can be screened against the CoQ12 molecule.

-

Principle: This can be ligand-based, where molecules are compared to known binders, or structure-based, which involves docking a library of compounds into a protein target.

-

Databases: Large protein structure databases like the Protein Data Bank (PDB) can be screened. Additionally, databases of known protein-metabolite interactions can be mined for potential candidates.[7]

Machine learning models can be trained on existing data of protein-small molecule interactions to predict new ones.

-

Principle: Features are extracted from the protein (e.g., sequence, structure) and the small molecule (e.g., chemical properties). A model is then trained to classify pairs as interacting or non-interacting.

-

Data Sources: Databases such as STITCH and BindingDB can provide training data.

-

Advanced Methods: Deep learning approaches are increasingly being used to learn complex patterns from large datasets of molecular interactions.

Quantitative Data on Coenzyme Q-Protein Interactions

While specific quantitative binding data for CoQ12 is limited in the literature, studies on other CoQ isoforms provide valuable insights into the factors governing these interactions. The length of the isoprenoid tail has been shown to affect binding affinity, with longer chains generally leading to tighter binding within a certain range.[4]

| CoQ Isoform | Interacting Protein/Complex | Method | Quantitative Data | Reference |

| CoQ1 - CoQ10 | Respiratory Complex I | Enzyme Kinetics | Vmax and KM values determined for each isoform. | [4] |

| CoQ analogs | S. pombe Coq10 | Photo-affinity labeling | Mutations in F39 and P41 reduce binding by ~50%. | [4] |

| CoQ analogs | S. pombe Coq10 | Co-purification | L63A/W104A double mutant reduces CoQ binding to ~25%. | [8] |

| CoQ10 | GSK-3β | Molecular Docking | Predicted binding affinity of -7.2 kcal/mol. | [9] |

| CoQ10 | PI3K | Molecular Docking | Predicted binding affinity of -6.4 kcal/mol. | [9] |

| CoQ10 | PKB | Molecular Docking | Predicted binding affinity of -4.6 kcal/mol. | [9] |

Experimental Validation of Predicted Interactions

In silico predictions must be validated through rigorous experimental techniques to confirm the biological relevance of the identified interactions.

Affinity Purification using Small Molecule Bait

This technique is particularly suited for identifying proteins that bind to a small molecule like CoQ12.[10][11][12]

Protocol:

-

Immobilization of CoQ12: CoQ12 is chemically coupled to a solid support, such as agarose or magnetic beads. This creates the "bait" for capturing interacting proteins.

-

Preparation of Cell Lysate: Cells or tissues of interest are lysed to release their protein content. The lysate should be prepared under conditions that preserve protein-protein and protein-ligand interactions.

-

Incubation: The cell lysate is incubated with the immobilized CoQ12, allowing any proteins that bind to CoQ12 to be captured on the beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by using a competitive ligand.

-

Identification by Mass Spectrometry: The eluted proteins are identified using mass spectrometry (MS).

Co-immunoprecipitation (Co-IP) with Chemical Cross-linking

While traditionally used for protein-protein interactions, Co-IP can be adapted to study protein-small molecule interactions, especially when a specific antibody for the target protein is available. Chemical cross-linking can be used to stabilize transient interactions.[13][14][15][16][17]

Protocol:

-

Cell Treatment: Cells are treated with a cleavable chemical cross-linker (e.g., DSP) to covalently link CoQ12 to its interacting proteins in vivo.

-

Cell Lysis: Cells are lysed under denaturing or non-denaturing conditions, depending on the experimental goals.

-

Immunoprecipitation: An antibody specific to a suspected CoQ12-interacting protein is added to the lysate and incubated to form an antibody-protein complex.

-

Capture of Immune Complexes: Protein A/G beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed to remove non-specific binders.

-

Elution and Cross-link Reversal: The protein complexes are eluted, and the cross-links are reversed.

-

Analysis by Western Blot or Mass Spectrometry: The eluted proteins are analyzed by Western blotting using an antibody against another potential interacting partner or by mass spectrometry for a broader identification of the complex components.

Biophysical Methods for Quantitative Analysis

4.3.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity of CoQ12 binding to a protein.

4.3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Coenzyme Q-Dependent Signaling Pathways

Coenzyme Q has been shown to modulate several key intracellular signaling pathways, primarily through its role in regulating cellular redox state and mitochondrial function.[18][19][20][21][22] Understanding these pathways is crucial for contextualizing the functional consequences of CoQ12-protein interactions.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. CoQ10 has been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.

Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. CoQ10 can activate Nrf2, leading to the expression of a battery of antioxidant and detoxification enzymes.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. CoQ10 has been shown to modulate PI3K/Akt/mTOR signaling, with implications for cancer and neurodegenerative diseases.

Conclusion and Future Directions

The in silico prediction of this compound protein interactions offers a powerful avenue for hypothesis generation in the study of this important but under-characterized molecule. The integration of molecular docking, virtual screening, and machine learning approaches can provide a comprehensive landscape of potential binding partners. However, it is imperative that these computational predictions are followed by rigorous experimental validation using techniques such as affinity purification-mass spectrometry, co-immunoprecipitation, surface plasmon resonance, and isothermal titration calorimetry.

Future research should focus on identifying organisms that predominantly synthesize CoQ12 to facilitate the discovery of its specific protein interactome. The development of more accurate scoring functions for molecular docking and the expansion of training datasets for machine learning models will further enhance the predictive power of in silico methods. A deeper understanding of the CoQ12 protein interaction network will undoubtedly provide novel insights into its biological functions and may pave the way for new therapeutic strategies targeting CoQ-dependent pathways.

References

- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 2. Coenzyme Q10: The essential nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9 Benefits of Coenzyme Q10 (CoQ10) [healthline.com]

- 4. Human COQ10A and COQ10B are distinct lipid-binding START domain proteins required for coenzyme Q function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is Coenzyme Q10? Health Benefits, Risks, and More [everydayhealth.com]

- 6. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Computational Identification and Analysis of Ubiquinone-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coq10, a mitochondrial coenzyme Q binding protein, is required for proper respiration in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking and ADMET analysis of coenzyme Q10 as a potential therapeutic agent for Alzheimer's disease | Al Noman | Aging Pathobiology and Therapeutics [antpublisher.com]

- 10. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]

- 12. DSpace [repository.kaust.edu.sa]

- 13. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]

- 17. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - DE [thermofisher.com]

- 18. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance | CoLab [colab.ws]

- 22. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance | Scilit [scilit.com]

The Unseen Architect: Potential Roles of Coenzyme Q12 in Extremophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), a vital component of cellular respiration and antioxidant defense, is characterized by a benzoquinone head and a polyisoprenoid tail of varying length. While Coenzyme Q10 is well-studied in eukaryotes, the roles of longer-chain variants like Coenzyme Q12 (CoQ12), particularly in organisms thriving in extreme environments, remain largely unexplored. This technical guide synthesizes the current understanding of quinone diversity in extremophiles and extrapolates the potential roles of CoQ12. Although direct evidence for the widespread presence of CoQ12 in extremophiles is currently limited, this document explores its hypothetical functions in membrane stabilization, bioenergetics under stress, and as a potent antioxidant, providing a framework for future research and potential biotechnological applications.

Introduction to Coenzyme Q and its Diversity

Coenzyme Q, or ubiquinone, is a lipid-soluble molecule essential for mitochondrial electron transport and cellular energy production.[1] Its structure consists of a redox-active quinone head and a hydrophobic tail made of a variable number of isoprene units (n), denoted as CoQn.[2] The length of this tail is species-specific, with CoQ10 being predominant in humans, while bacteria often synthesize shorter-chain variants like CoQ8.[3]

The primary functions of Coenzyme Q include:

-

Electron Transport: Shuttling electrons from complexes I and II to complex III of the respiratory chain.[1]

-

Antioxidant Activity: The reduced form, ubiquinol, is a potent antioxidant that protects cellular membranes from oxidative damage.[2]

-

Cellular Signaling: CoQ has been implicated in various cellular signaling pathways.[1]

While ubiquinones are common, other types of respiratory quinones, such as menaquinones (MK, Vitamin K2), are prevalent in bacteria and archaea.[2][4] The type and chain length of the quinone are believed to be adaptive traits related to the organism's metabolism and environment.

Quinone Composition in Extremophiles: A Tabular Overview

Extremophiles, organisms that thrive in harsh conditions, exhibit a diverse range of membrane lipids and respiratory quinones, which are crucial for their survival. While direct identification of CoQ12 is rare, the study of quinone profiles in these organisms provides a basis for hypothesizing its potential roles. Many archaea, a major group of extremophiles, primarily utilize menaquinones or other unique quinones rather than ubiquinones.[5][6]

| Extremophile Type | Predominant Quinone Types Found | Isoprenoid Chain Lengths Observed | References |

| Thermophiles | Menaquinones (MK), Thermoplasmaquinones (TPQ), Sulfolobusquinones (SQ) | MK-7, TPQ-7, various saturated forms | [7][8] |

| Acidophiles | Menaquinones, unique cytochromes | Not extensively characterized | [9][10] |

| Alkaliphiles | Menaquinones (MK) | MK-7, MK-8 | [11][12][13] |

| Halophiles | Menaquinones (MK) | MK-8 | [14] |

| Piezophiles | Menaquinones (MK), Ubiquinones (UQ) | MK-7, UQ-8 | [15][16] |

Hypothetical Roles of this compound in Extreme Environments

Based on the known functions of other long-chain quinones and the biophysical challenges of extreme environments, we can postulate several key roles for CoQ12 in extremophiles.

Membrane Fluidity and Stability

The long, hydrophobic isoprenoid tail of CoQ12 would significantly impact the physical properties of cellular membranes.

-

In Thermophiles: At high temperatures, membranes tend to become overly fluid. The extended length of a CoQ12 tail could increase van der Waals interactions within the lipid bilayer, thereby decreasing membrane fluidity and enhancing stability.

-

In Piezophiles: High hydrostatic pressure compresses cell membranes, reducing their fluidity. The presence of long-chain unsaturated isoprenoids can increase membrane fluidity, a known adaptation in piezophiles.[17][18] A long and flexible CoQ12 tail could contribute to maintaining optimal membrane fluidity under high pressure.

-

In Halophiles: High salt concentrations can disrupt membrane integrity. The hydrophobic nature of a long isoprenoid chain could help to reinforce the lipid bilayer, reducing permeability to ions.[14]

Enhanced Bioenergetics and Electron Transport

The length of the isoprenoid tail can influence the quinone's mobility and positioning within the membrane, potentially optimizing electron transport.

-

Spatial Organization: A longer tail might anchor the quinone more effectively within supercomplexes of the respiratory chain, facilitating efficient electron transfer and minimizing electron leakage, which can generate reactive oxygen species (ROS).

-

Proton Motive Force: In environments with extreme pH (acidophiles and alkaliphiles), maintaining a proton motive force across the membrane is challenging. Optimized electron transport, potentially aided by specialized quinones, is crucial for survival.[9][12]

Potent Antioxidant Defense

Extremophilic environments are often associated with high levels of oxidative stress.

-

Increased ROS Production: Extreme temperatures, radiation, and chemical conditions can lead to increased production of ROS.

-

Lipid Peroxidation Prevention: The reduced form of CoQ12, ubiquinol-12, would be a highly lipophilic antioxidant. Its long tail would allow it to traverse the membrane, protecting a larger area of the lipid bilayer from peroxidation. The longer the tail, the more hydrophobic the molecule, ensuring it remains within the membrane to perform its protective function.[19]

Coenzyme Q Biosynthesis Pathway

The biosynthesis of Coenzyme Q is a multi-step process that is largely conserved across different domains of life, particularly in the final modification steps of the benzoquinone ring.[20] The length of the isoprenoid tail is determined by the species-specific polyprenyl diphosphate synthase.[21]

Caption: Generalized biosynthetic pathway of Coenzyme Q.

Experimental Protocols for Coenzyme Q Analysis in Extremophiles

The identification and quantification of CoQ12 in extremophilic samples require robust analytical methods.

Extraction of Quinones

This protocol is a general guideline and may need optimization depending on the specific microorganism.

-

Cell Harvesting: Centrifuge the microbial culture to obtain a cell pellet. Wash the pellet with an appropriate buffer.

-

Lysis and Extraction: Resuspend the cell pellet in a solvent mixture, typically a combination of a polar and a non-polar solvent (e.g., chloroform/methanol or hexane/isopropanol).

-

Homogenization: Disrupt the cells using sonication or bead beating to ensure complete extraction of lipids.

-

Phase Separation: Add water or a salt solution to induce phase separation. The quinones will partition into the non-polar (organic) phase.

-

Drying and Reconstitution: Collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for analysis (e.g., ethanol or methanol/isopropanol).

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for quinone analysis.[22]

-

Chromatographic System: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of organic solvents, such as methanol, ethanol, isopropanol, and hexane, is used for elution.

-

Detection:

-

UV-Vis Detector: Ubiquinones have a characteristic absorbance maximum at approximately 275 nm.

-

Electrochemical Detector (ECD): Provides higher sensitivity and allows for the simultaneous detection of the oxidized (ubiquinone) and reduced (ubiquinol) forms.

-

Mass Spectrometry (MS): HPLC-MS provides high specificity and allows for the definitive identification of different CoQ homologs based on their mass-to-charge ratio.[23]

-

Caption: Workflow for the analysis of Coenzyme Q from microbial samples.

Conclusion and Future Directions

While the direct detection of this compound in extremophiles remains a nascent field of research, the theoretical advantages it could confer in extreme environments are significant. The extended isoprenoid tail of CoQ12 could be a key adaptation for maintaining membrane integrity and efficient bioenergetics under harsh conditions. Future research should focus on:

-

Targeted Screening: Comprehensive lipidomic analyses of a wider range of extremophiles to identify and quantify long-chain ubiquinones.

-

Genomic Analysis: Identifying the genes for polyprenyl diphosphate synthases in extremophile genomes to predict the potential for synthesizing long-chain CoQ homologs.

-

Biophysical Studies: Investigating the effects of incorporating CoQ12 into model membranes to validate its role in membrane stabilization under extreme temperatures, pressures, and salinity.

Understanding the role of this compound in these remarkable organisms could not only provide insights into the limits of life but also open new avenues for the development of novel drugs and biotechnological solutions inspired by nature's strategies for survival.

References